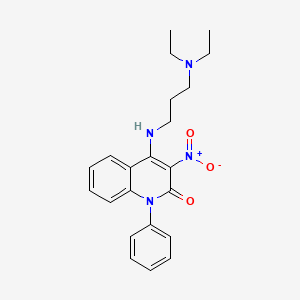

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains a quinolinone moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms. Quinolinones are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinolinone core provides a rigid, planar structure, while the nitrophenyl and diethylaminopropyl groups add additional complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitrophenyl and diethylaminopropyl groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The diethylaminopropyl group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the nitrophenyl and diethylaminopropyl groups .Aplicaciones Científicas De Investigación

- The compound’s unique structure makes it suitable for use as a fluorescent probe or sensor. Researchers have explored its fluorescence properties, especially under selective excitation, which could be valuable for detecting specific molecules or biological processes .

- Quinoline derivatives, including this compound, have been studied for their potential as anticancer agents. Researchers investigate their cytotoxicity, mechanism of action, and ability to inhibit cancer cell growth. Further exploration of this compound’s efficacy against specific cancer types is warranted .

- Quinolines often exhibit antimicrobial properties. Researchers have examined the antibacterial and antifungal effects of this compound. Understanding its mode of action and potential applications in treating infections could be beneficial .

- PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Quinolines, due to their photophysical properties, have been investigated for PDT applications. This compound’s ability to generate reactive oxygen species upon light exposure may make it suitable for PDT .

- Some quinoline derivatives show promise as neuroprotective agents. Researchers have explored their ability to prevent or mitigate neurodegenerative diseases. Investigating this compound’s effects on neuronal health and its potential therapeutic applications is an ongoing area of interest .

- Quinoline-based compounds have been used in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties, solubility, and stability make them attractive candidates for these applications. Researchers may explore incorporating this compound into novel materials for electronic devices .

Fluorescent Probes and Sensors

Anticancer Agents

Antimicrobial Activity

Photodynamic Therapy (PDT)

Neuroprotective Agents

Materials Science and Organic Electronics

Direcciones Futuras

Propiedades

IUPAC Name |

4-[3-(diethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-3-24(4-2)16-10-15-23-20-18-13-8-9-14-19(18)25(17-11-6-5-7-12-17)22(27)21(20)26(28)29/h5-9,11-14,23H,3-4,10,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFIXXXHXWVTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)

![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)

![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B2386321.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate](/img/structure/B2386324.png)

![4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2386326.png)